8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Overview
Description
8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety The presence of a chlorine atom at the 8th position of the triazine ring further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloroindole-3-carboxaldehyde with hydrazine hydrate, followed by cyclization with cyanogen bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazinoindoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, the compound acts as an iron chelator, binding to ferrous ions and disrupting the iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, further enhances its specificity and efficacy .
Comparison with Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole: Lacks the chlorine atom at the 8th position.
8-Bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine: Contains a bromine atom instead of chlorine.
5H-[1,2,4]triazino[5,6-b]indol-3-amine: Lacks any halogen substitution.
Uniqueness: The presence of the chlorine atom at the 8th position in 8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine imparts unique chemical and biological properties. This substitution enhances the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHXTZYWWTDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=C(N=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249079 | |
Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-03-7 | |
Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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